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molecular formula C11H18ClN3 B8416693 5-Chloro-4-methyl-N3-(pentan-3-yl)pyridine-2,3-diamine

5-Chloro-4-methyl-N3-(pentan-3-yl)pyridine-2,3-diamine

Cat. No. B8416693
M. Wt: 227.73 g/mol
InChI Key: UMKNYCIYYUXTAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07851484B2

Procedure details

To a room-temperature solution of 5-chloro-4-methylpyridine-2,3-diamine (200 mg, 1.27 mmol, 1.0 equiv) and 3-pentanone (400 uL, 3.78 mmol, 3.0 equiv) in THF (0.5 mL) and TFA (0.5 mL) was added sodium triacetoxyborohydride (807 mg, 3.81 mmol, 3.0 equiv) as a solid in one portion. The resulting mixture was allowed to stir overnight at room temperature. The reaction was then diluted with EtOAc and washed with saturated aq. NaHCO3. The organic layer was dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The residue was purified by reverse phase HPLC to provide the title compound (49.4 mg, 17%). m/z=228.1 [M+H]+
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
400 μL
Type
reactant
Reaction Step One
Quantity
807 mg
Type
reactant
Reaction Step One
Name
Quantity
0.5 mL
Type
solvent
Reaction Step One
Name
Quantity
0.5 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
17%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:3]([CH3:10])=[C:4]([NH2:9])[C:5]([NH2:8])=[N:6][CH:7]=1.[CH3:11][CH2:12][C:13](=O)[CH2:14][CH3:15].C(O[BH-](OC(=O)C)OC(=O)C)(=O)C.[Na+]>C1COCC1.C(O)(C(F)(F)F)=O.CCOC(C)=O>[Cl:1][C:2]1[C:3]([CH3:10])=[C:4]([NH:9][CH:13]([CH2:14][CH3:15])[CH2:12][CH3:11])[C:5]([NH2:8])=[N:6][CH:7]=1 |f:2.3|

Inputs

Step One
Name
Quantity
200 mg
Type
reactant
Smiles
ClC=1C(=C(C(=NC1)N)N)C
Name
Quantity
400 μL
Type
reactant
Smiles
CCC(CC)=O
Name
Quantity
807 mg
Type
reactant
Smiles
C(C)(=O)O[BH-](OC(C)=O)OC(C)=O.[Na+]
Name
Quantity
0.5 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
0.5 mL
Type
solvent
Smiles
C(=O)(C(F)(F)F)O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with saturated aq. NaHCO3
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by reverse phase HPLC

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
ClC=1C(=C(C(=NC1)N)NC(CC)CC)C
Measurements
Type Value Analysis
AMOUNT: MASS 49.4 mg
YIELD: PERCENTYIELD 17%
YIELD: CALCULATEDPERCENTYIELD 17.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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